molecular formula C12H28N4 B3050279 1,5,9,13-Tetraazacyclohexadecane CAS No. 24772-41-6

1,5,9,13-Tetraazacyclohexadecane

Cat. No.: B3050279
CAS No.: 24772-41-6
M. Wt: 228.38 g/mol
InChI Key: YXPRJLINFVQPDT-UHFFFAOYSA-N
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Description

1,5,9,13-Tetraazacyclohexadecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a member of the tetraazamacrocyclic family, characterized by the presence of four nitrogen atoms within a 16-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,9,13-Tetraazacyclohexadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired macrocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13-Tetraazacyclohexadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties . This coordination can influence the reactivity, solubility, and overall behavior of the metal ions, making the compound valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,9,13-Tetraazacyclohexadecane is unique due to its 16-membered ring structure, which provides a larger cavity for metal ion coordination compared to smaller macrocycles. This larger cavity allows for the formation of stable complexes with larger metal ions and can result in different coordination geometries and properties .

Properties

IUPAC Name

1,5,9,13-tetrazacyclohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRJLINFVQPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCNCCCNCCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423210
Record name 1,5,9,13-Tetraazacyclohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24772-41-6
Record name 1,5,9,13-Tetraazacyclohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,5,9,13-tetra(p-toluenesulfonyl)-1,5,9,13-tetraazacyclohexadecane prepared as in Example 10E (33.7 g, 0.0399 mole) and concentrated H2SO4 (100 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 72 h. To the resulting brown solution, ethanol (200 mL) was added dropwise with stirring at 0° C., followed by ethyl ether (500 ml). The tan solid was filtered and washed thoroughly with ethyl ether. The solid was then dissolved in H2O (50 ml), the pH was adjusted to 11 with solid NaOH, and the solvent was removed in vacuo. The resulting brown oily solid was extracted with hot THF (4×100 ml) and the extracts were filtered. The filtrates were combined and filtered to remove cloudiness. The solvent was removed in vacuo and the crude product was purified by recrystallization from CHCl3 -ethyl ether to give 4.29 g (47% yield) of the product as colorless prisms: mp 84°-6° C.; 1H NMR (CDCl3) δ 1.54 (br s, 4 H), 1.70 (quint, J=6.0 Hz,8 H), 2.72 (t, J=6.1 Hz, 16 H); Exact mass (M+H)+ : calcd., 229.2391; Found, 229.2417 (C12H29N4).
Name
1,5,9,13-tetra(p-toluenesulfonyl)-1,5,9,13-tetraazacyclohexadecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 10E
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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